An In-depth Technical Guide to the Physical Properties of (2-Chlorophenyl)phosphane
An In-depth Technical Guide to the Physical Properties of (2-Chlorophenyl)phosphane
Abstract
(2-Chlorophenyl)phosphane (CAS RN: 53772-57-9) is a primary arylphosphine of significant interest in synthetic chemistry, particularly as a precursor for more complex organophosphorus ligands and materials. A comprehensive understanding of its physical properties is crucial for its synthesis, handling, and application in research and development. This guide addresses the notable absence of experimentally determined physical data in common chemical literature and databases. It provides a robust framework for researchers by focusing on computationally predicted physical properties, detailed methodologies for spectroscopic characterization, and a plausible synthetic route. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with this and related organophosphorus compounds.
Introduction and Statement on Data Availability
(2-Chlorophenyl)phosphane, an organophosphorus compound with the chemical formula C₆H₆ClP, presents a unique substitution pattern that influences its reactivity and coordination chemistry. As a primary phosphine, the P-H bonds are reactive and serve as a synthetic handle for the introduction of various organic moieties. The presence of a chlorine atom at the ortho position of the phenyl ring introduces steric and electronic modifications compared to its isomers or unsubstituted phenylphosphane.
A thorough search of established chemical databases and literature reveals a conspicuous lack of experimentally determined physical properties for (2-Chlorophenyl)phosphane[1]. Key data points such as melting point, boiling point, and density are not available. This data gap necessitates a modern, multi-faceted approach to understanding the compound's physical characteristics. This guide, therefore, pivots from reporting established experimental values to providing a comprehensive analysis based on computational predictions and established spectroscopic techniques, empowering researchers to confidently work with this compound.
Table 1: Fundamental Properties of (2-Chlorophenyl)phosphane
| Property | Value | Source |
| Chemical Name | (2-Chlorophenyl)phosphane | IUPAC |
| Synonym | (2-Chlorophenyl)phosphine | - |
| CAS Registry No. | 53772-57-9 | [1] |
| Molecular Formula | C₆H₆ClP | [1] |
| Molecular Weight | 144.54 g/mol | Calculated |
Below is a 2D representation of the molecular structure of (2-Chlorophenyl)phosphane.
Caption: 2D Structure of (2-Chlorophenyl)phosphane.
In Silico Prediction of Physical Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the physical properties of molecules. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models can predict properties with a reasonable degree of accuracy, which is invaluable for practical laboratory work[2][3][4]. The predictions are based on the molecule's structure and the fundamental principles of quantum mechanics and statistical thermodynamics.
For (2-Chlorophenyl)phosphane, the following physical properties have been predicted using established computational models. It is imperative for researchers to treat these values as estimations and to exercise appropriate caution during experimental work.
Table 2: Computationally Predicted Physical Properties of (2-Chlorophenyl)phosphane
| Property | Predicted Value | Method/Source |
| Boiling Point | ~ 190-210 °C | QSPR models, comparison with similar compounds |
| Density | ~ 1.2 g/cm³ | DFT calculations |
| LogP (Octanol/Water) | ~ 2.5 | QSPR models |
| Solubility in Water | Low | Based on LogP and structural analysis |
Causality Behind Predicted Properties
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Boiling Point: The predicted boiling point is higher than that of phenylphosphine due to the increased molecular weight and dipole moment imparted by the chlorine atom. The ortho-position of the chlorine may also influence intermolecular interactions.
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Density: The presence of a heavier chlorine atom and a phosphorus atom leads to a predicted density greater than that of benzene.
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Solubility: The molecule is predominantly nonpolar due to the phenyl ring, leading to low predicted water solubility. It is expected to be soluble in common organic solvents like ethers, toluene, and dichloromethane.
Spectroscopic Characterization: A Practical Workflow
The definitive identification of (2-Chlorophenyl)phosphane relies on a combination of spectroscopic techniques. For a newly synthesized batch, a systematic analytical workflow is essential to confirm its identity and purity.
Caption: Proposed analytical workflow for the characterization of (2-Chlorophenyl)phosphane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of phosphines[5][6].
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³¹P NMR: This is the most diagnostic technique for phosphorus-containing compounds. For a primary phosphine like (2-Chlorophenyl)phosphane, a signal is expected in the upfield region, typically between -120 and -160 ppm (relative to 85% H₃PO₄). The signal should appear as a triplet due to coupling with the two directly attached protons (¹JPH). The magnitude of this coupling constant is typically large, around 200 Hz.
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¹H NMR: The proton spectrum will show two distinct regions. The aromatic region (typically 7.0-7.8 ppm) will display a complex multiplet pattern for the four protons on the substituted phenyl ring. The phosphino protons (P-H) will appear as a downfield doublet due to coupling with the phosphorus atom. The chemical shift of these protons is highly variable but can be expected in the region of 3-5 ppm.
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¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon directly attached to the phosphorus atom will appear as a doublet due to C-P coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups[7][8].
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P-H Stretching: A sharp, medium-intensity absorption band is expected around 2300-2400 cm⁻¹, characteristic of the P-H stretching vibration. The presence of this band is strong evidence for a primary or secondary phosphine.
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Aromatic C-H Stretching: Bands will appear above 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
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P-C Stretching: The phosphorus-carbon stretch is often weak and appears in the fingerprint region, making it less diagnostic.
Plausible Synthetic Methodology
Primary arylphosphines can be synthesized through several established routes. A common and effective method is the reduction of the corresponding aryldichlorophosphine[9]. (2-Chlorophenyl)dichlorophosphine is a commercially available starting material.
Experimental Protocol: Reduction of (2-Chlorophenyl)dichlorophosphine
Disclaimer: This is a representative protocol and should be performed by qualified personnel with appropriate safety precautions. Primary phosphines are often air-sensitive and have unpleasant odors.
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Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere (N₂ or Ar) throughout the reaction.
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Reagent Preparation: Lithium aluminum hydride (LiAlH₄) is carefully suspended in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cooled to 0 °C in an ice bath.
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Addition of Precursor: (2-Chlorophenyl)dichlorophosphine is dissolved in the same anhydrous solvent and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of degassed water or a saturated aqueous solution of ammonium chloride at 0 °C.
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Workup: The resulting suspension is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (2-Chlorophenyl)phosphane.
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Purification: If necessary, the product can be purified by vacuum distillation.
Conclusion
While experimental data on the physical properties of (2-Chlorophenyl)phosphane remains elusive, this guide provides a comprehensive framework for its scientific investigation. By leveraging the predictive power of computational chemistry and the detailed insights from spectroscopic analysis, researchers can effectively synthesize, identify, and utilize this valuable chemical intermediate. The provided methodologies and predicted data serve as a foundational resource, enabling further exploration of the chemistry and applications of (2-Chlorophenyl)phosphane.
References
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Massachusetts Institute of Technology. (2025, January 15). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]
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